5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(1-butan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-3-6(2)14-5-4-7(13-14)8-11-12-9(10)15-8/h4-6H,3H2,1-2H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWNWCOIHDELPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Substitution Reactions
The thiadiazole ring and amine group serve as primary sites for nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
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Thiadiazole Ring : The electron-deficient thiadiazole ring undergoes nucleophilic substitution at the C-2 or C-5 positions. For example, treatment with alkyl halides in the presence of a base (e.g., NaH) yields N-alkylated derivatives .
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Amine Group : The NH group reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively .
Electrophilic Substitution
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Pyrazole Ring : Electrophilic substitution occurs at the C-4 position of the pyrazole ring due to its aromatic nature. Reactions with nitrating agents (HNO/HSO) or halogenating reagents (e.g., Cl/FeCl) introduce nitro or halogen groups .
Table 1: Substitution Reactions and Conditions
Oxidation
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Thiadiazole Ring : Oxidation with HO/AcOH or KMnO converts the thiadiazole sulfur to sulfoxide or sulfone derivatives.
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Pyrazole Ring : Strong oxidants (e.g., CrO) oxidize the pyrazole’s methylene groups to ketones .
Reduction
-
Amine Group : Catalytic hydrogenation (H, Pd/C) reduces the NH group to NH, forming a secondary amine .
Table 2: Oxidation/Reduction Pathways
Cycloaddition Reactions
The thiadiazole ring participates in 1,3-dipolar cycloadditions with nitrile imines, forming fused heterocycles . For example:
This reaction proceeds via a domino mechanism, eliminating CO and PhSH byproducts .
Ring-Opening and Rearrangement
Under acidic conditions (e.g., HSO), the thiadiazole ring undergoes cleavage to form thioamide intermediates, which can recyclize into triazole derivatives .
Complexation with Metals
The NH and pyrazole N atoms act as ligands for transition metals (e.g., Cu, Zn):
These complexes exhibit enhanced stability and potential bioactivity .
Mechanistic Insights
-
Substitution : The thiadiazole’s electron-deficient nature directs nucleophilic attacks to C-2/C-5 positions, while the pyrazole’s aromaticity facilitates electrophilic substitution .
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Cycloaddition : The domino reaction in involves initial [3+2] cycloaddition followed by retro-Diels-Alder elimination, confirmed via X-ray crystallography.
Scientific Research Applications
Medicinal Chemistry
5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is primarily explored for its potential therapeutic effects:
- Anti-inflammatory Activity : Studies have indicated that compounds containing thiadiazole and pyrazole moieties exhibit anti-inflammatory properties. This compound may inhibit inflammatory pathways by modulating cytokine production or enzyme activity.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anticancer Potential : Preliminary research suggests that this compound could act as an anticancer agent by inducing apoptosis in cancer cells or inhibiting tumor growth through interference with cell cycle regulation.
Enzyme Inhibition
The compound's mechanism of action often involves the inhibition of specific enzymes:
- Enzyme Targets : It may bind to active sites of enzymes, preventing substrate access and subsequent catalysis. For instance, it could inhibit proteases or kinases involved in cancer progression.
Material Science
In addition to biological applications, this compound is utilized in the development of new materials:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties for use in coatings, adhesives, and electronic materials.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various derivatives of thiadiazole compounds against several bacterial strains. The results indicated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the pyrazole or thiadiazole rings can enhance potency.
Case Study 2: Anti-inflammatory Mechanisms
Research has demonstrated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in vitro. A derivative of this compound was tested on macrophages stimulated with lipopolysaccharides (LPS), showing a marked decrease in cytokine levels compared to controls.
Summary Table of Applications
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer | Enzyme inhibition, modulation of signaling pathways |
| Material Science | Development of polymers and advanced materials | Structural modification for enhanced properties |
Mechanism of Action
The mechanism of action of 5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine, highlighting differences in substituents, biological targets, and activities:
Key Comparative Insights
Substituent Effects on Bioactivity :
- The chloro-fluorobenzyl group in GSK613 enhances target specificity for M. tuberculosis InhA compared to the simpler butan-2-yl or propan-2-yl analogs. This suggests that aromatic/halogenated substituents improve enzyme inhibition .
- Pyridinyl substituents (e.g., 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine) are associated with antiviral activity, likely due to π-π stacking interactions with viral proteases .
Propan-2-yl analogs (e.g., CAS 1946817-67-9) have lower molecular weights, which may enhance metabolic stability compared to bulkier derivatives .
Synthetic Accessibility :
- Thiadiazol-2-amine derivatives are typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or aldehydes under acidic conditions (e.g., POCl₃, H₂SO₄) .
- The butan-2-yl substituent requires specialized alkylation steps, increasing synthetic complexity relative to methyl or ethyl analogs .
Biological Activity
5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines pyrazole and thiadiazole rings, which are known for their significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that allows for diverse interactions with biological targets. The presence of both pyrazole and thiadiazole moieties contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. A study highlighted that compounds with similar structural features demonstrated moderate to good antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Structure | Target Organisms | Activity Level |
|---|---|---|
| 5-amino-1,3,4-thiadiazole | E. coli, S. aureus | Moderate to Good |
| 5-(substituted)-1,3,4-thiadiazole | P. aeruginosa | Good |
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been a focal point in recent studies. For instance, certain derivatives have shown significant inhibitory effects on various cancer cell lines, including breast cancer cells (MDA-MB-231) with IC50 values lower than traditional chemotherapeutics like cisplatin .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | MDA-MB-231 | 3.3 |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines | HEK293T | 33.74 |
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazoles have also been documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
The biological activity of this compound likely involves its interaction with specific enzymes or receptors within the body:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes by binding to their active sites.
- Receptor Modulation : It can act as a modulator for various receptors involved in signaling pathways related to inflammation and cancer progression.
Case Studies
Several studies have explored the therapeutic potential of thiadiazole derivatives:
- Antimicrobial Study : A series of novel compounds were synthesized and tested against E. coli and S. aureus. The results indicated that certain derivatives had superior activity compared to standard antibiotics .
- Anticancer Research : A compound was tested against multiple cancer cell lines showing promising results with lower IC50 values than conventional treatments .
Q & A
Basic: What are the standard synthetic routes for preparing 5-[1-(butan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with carbonyl-containing intermediates. For example:
- Cyclization with POCl₃: A mixture of 4-phenyl butyric acid and N-phenylthiosemicarbazide is refluxed with POCl₃ (3 mol equivalents) at 90°C for 3 hours, followed by neutralization with ammonia to precipitate the product .
- Thiosemicarbazide Cyclocondensation: Reacting isonicotinoyl hydrazide with potassium thiocyanate under concentrated sulfuric acid yields 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, which can be further functionalized with aromatic aldehydes .
- Ethanol-Mediated Cycloaddition: Chloroacetyl chloride and triethylamine in DMF facilitate cycloaddition with substituted benzylidene intermediates to form thiadiazole cores .
Basic: How is the purity and structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Resolve molecular geometry and hydrogen-bonding networks. For example, SCXRD revealed dihedral angles between thiadiazole and pyridine rings (18.2°–30.3°) in similar compounds .
- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm substituent integration and absence of impurities .
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Catalyst Screening: Replace POCl₃ with iodine in potassium iodide (KI) for milder cyclization, as seen in Scheme 25 of .
- Solvent Optimization: Use DMF instead of ethanol to enhance solubility of aromatic intermediates during cycloaddition .
- Temperature Control: Lower reflux temperatures (e.g., 80°C vs. 90°C) reduce side reactions, as demonstrated in POCl₃-mediated syntheses .
Advanced: What strategies resolve contradictions in reported biological activities of thiadiazol-2-amine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Compare substituent effects. For instance, electron-withdrawing groups on the pyrazole ring (e.g., chloro) enhance antifungal activity, while bulky tert-butyl groups reduce bioavailability .
- In Vitro vs. In Vivo Validation: Reconcile discrepancies by testing cytotoxicity (e.g., MTT assays) and pharmacokinetics (e.g., plasma stability) .
- Crystallographic Analysis: Correlate hydrogen-bonding motifs (e.g., N–H···N interactions) with bioactivity differences .
Advanced: How can computational modeling predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with fungal cytochrome P450 (CYP51). Parameters include grid boxes centered on heme cofactors and Lamarckian genetic algorithms .
- Quantum Mechanical Calculations: DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- QSAR Models: Train regression models using descriptors like logP, polar surface area, and H-bond donors from analogous thiadiazoles .
Advanced: What experimental designs mitigate challenges in characterizing unstable intermediates during synthesis?
Methodological Answer:
- In Situ FTIR Monitoring: Track carbonyl intermediates (e.g., 1700–1750 cm⁻¹ stretches) during cyclocondensation to optimize reaction quenching .
- Low-Temperature Workup: Perform acid-neutralization steps at 0–5°C to prevent degradation of amine intermediates .
- Schlenk Techniques: Use inert atmospheres (N₂/Ar) to stabilize air-sensitive thiocyanate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
